molecular formula C21H24Cl3N5OS B11995357 N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide CAS No. 301814-03-9

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide

Cat. No.: B11995357
CAS No.: 301814-03-9
M. Wt: 500.9 g/mol
InChI Key: GWPWZZSPOZLHTJ-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide is a chemical compound with the following properties:

    Linear Formula: C23H28Cl3N5OS

    CAS Number: 303775-29-3

    Molecular Weight: 528.936 g/mol

This compound belongs to a class of organic molecules known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes: The synthetic preparation of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide involves several steps. While specific details are proprietary, the general synthetic route includes reactions such as amine coupling and chlorination.

Industrial Production: Industrial production methods for this compound are not widely documented due to its rarity. researchers have explored scalable approaches to meet demand.

Chemical Reactions Analysis

Reactivity: N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at specific positions.

Common Reagents: Common reagents used include:

  • Chlorinating agents (e.g., thionyl chloride)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Nucleophiles (e.g., amines)

Major Products: The major products formed depend on reaction conditions and substituents. These may include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and novel derivatives for drug discovery and materials science.

Biology and Medicine:

    Anticancer Properties: Investigations suggest potential anticancer effects, although further studies are needed.

    Biological Probes: Researchers use modified versions as probes for cellular processes.

Industry: Limited industrial applications exist, but its unique structure may inspire novel materials or catalysts.

Mechanism of Action

The exact mechanism remains elusive. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide stands out due to its trichloro substitution pattern and diazenyl moiety. Similar compounds include:

    4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide:

    N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide:

    2-Phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide:

These compounds share structural features but differ in substituents and applications.

Properties

CAS No.

301814-03-9

Molecular Formula

C21H24Cl3N5OS

Molecular Weight

500.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C21H24Cl3N5OS/c1-2-3-5-10-18(30)26-19(21(22,23)24)27-20(31)25-15-11-13-17(14-12-15)29-28-16-8-6-4-7-9-16/h4,6-9,11-14,19H,2-3,5,10H2,1H3,(H,26,30)(H2,25,27,31)

InChI Key

GWPWZZSPOZLHTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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